1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol
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Overview
Description
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Ether Formation: The final step involves the reaction of the benzylated benzodiazole with 2,4-dimethylphenol in the presence of a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL: can be compared with other benzodiazole derivatives such as:
Uniqueness
The uniqueness of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-(2,4-DIMETHYLPHENOXY)PROPAN-2-OL lies in its specific substitution pattern and the presence of both benzodiazole and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H26N2O2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-12-13-24(19(2)14-18)29-17-21(28)16-27-23-11-7-6-10-22(23)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3 |
InChI Key |
SJTXGISMMJDFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O)C |
Origin of Product |
United States |
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